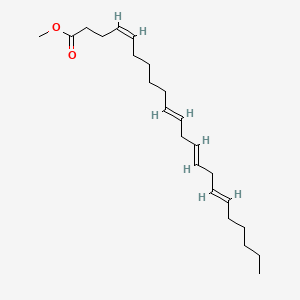
methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate is a methyl ester derivative of docosahexaenoic acid (DHA). It is a long-chain polyunsaturated fatty acid (PUFA) with multiple double bonds in its structure. This compound is of significant interest due to its potential health benefits and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate typically involves the esterification of docosahexaenoic acid (DHA) with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the mixture under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound often involves the extraction of DHA from marine sources such as fish oil, followed by its esterification with methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid ester.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters and amides.
科学的研究の応用
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
作用機序
The mechanism of action of methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. The compound also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and promoting the synthesis of anti-inflammatory molecules.
類似化合物との比較
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate is unique compared to other similar compounds due to its specific double bond configuration and chain length. Similar compounds include:
Methyl (4Z,10E,13E,16E,18E)-8-oxodocosa-4,10,13,16,18-pentaenoate: Another long-chain PUFA with an additional double bond and an oxo group.
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid: The free acid form of the compound, which has different solubility and reactivity properties.
These compounds share structural similarities but differ in their specific chemical and biological properties, making this compound a distinct and valuable compound for research and industrial applications.
特性
CAS番号 |
932710-49-1 |
|---|---|
分子式 |
C23H38O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18,21-22H2,1-2H3/b8-7+,11-10+,14-13+,20-19- |
InChIキー |
JXKCBSKPWHNCFL-CQNGILGYSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCC/C=C\CCC(=O)OC |
正規SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-5-[[1-[[(3R,9R,15R)-15-(3-aminopropyl)-9-benzyl-12-butan-2-yl-3-(carboxymethyl)-6-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazacyclodocos-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[4-methyl-2-[[2-(3-methylpentan-2-yl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13410158.png)

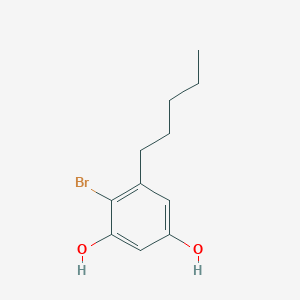
![4-[2,2,2-Trifluoro-1-[4-(phenylmethoxy)phenyl]-1-(trifluoromethyl)ethyl]-phenol](/img/structure/B13410176.png)
![(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410182.png)
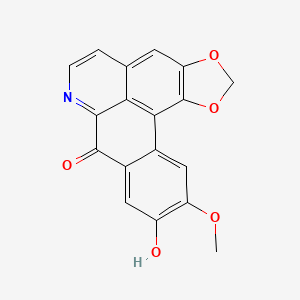


![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-](/img/structure/B13410200.png)
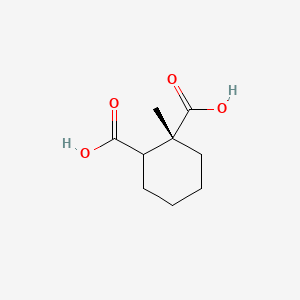
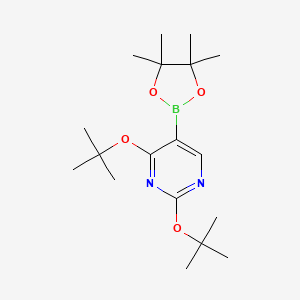
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)

